Dihydrosterigmatocystin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

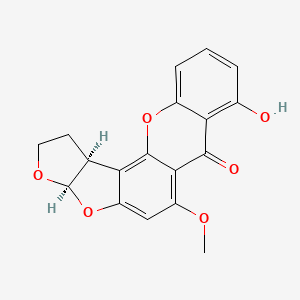

Dihydrosterigmatocystin is a sterigmatocystin whose skeleton comprises a xanthone ring system ortho-fused to a dihydrofuranofuran moiety. It has a role as a metabolite and a carcinogenic agent. It is a member of sterigmatocystins and a cyclic acetal.

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Dihydrosterigmatocystin exhibits significant antitumor activity. Research has indicated that it can inhibit the growth of various cancer cell lines, including K-562 (human leukemia) and MCF-7 (breast cancer) cells. In a study, compounds derived from this compound showed IC50 values ranging from 0.41 to 4.61 µg/mL against several human solid tumor cell lines, demonstrating its potential as a chemotherapeutic agent .

Antibacterial and Antifungal Activity

The compound also possesses antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of pathogenic fungi and bacteria, making it a candidate for developing new antimicrobial agents . This is particularly relevant in the context of increasing antibiotic resistance.

Environmental Applications

Biodegradation Studies

this compound has been utilized in biodegradation studies to assess the ability of certain microorganisms to degrade mycotoxins in contaminated environments. Its presence in soil and water samples has been linked to the biodegradation processes carried out by specific fungal strains, which can potentially mitigate the effects of mycotoxin contamination .

Biosensors for Mycotoxin Detection

Recent advancements have incorporated this compound into biosensor technologies. These biosensors utilize the compound's properties to detect aflatoxins in agricultural products. For instance, a potentiometric biosensor was developed for aflatoxin B1 detection, showcasing high sensitivity and operational stability . Such technologies are crucial for ensuring food safety and preventing mycotoxin-related health issues.

Food Safety

Mycotoxin Contamination Monitoring

this compound is often monitored in food products, particularly spices that are susceptible to fungal contamination. Studies have highlighted the prevalence of Aspergillus species in dried chili and other spices, where this compound may be present alongside aflatoxins . Regular monitoring is essential to prevent health risks associated with mycotoxin consumption.

Comprehensive Data Table

Case Studies

- Antitumor Activity Assessment : A study published in MDPI demonstrated that compounds derived from this compound showed significant cytotoxic effects on various cancer cell lines, indicating its potential use in cancer therapy .

- Biosensor Development : Research highlighted the development of a potentiometric biosensor utilizing this compound for detecting aflatoxins in food samples, showcasing its practical application in food safety management .

- Mycotoxin Monitoring in Spices : A comprehensive analysis of spice samples revealed contamination with this compound and other mycotoxins, emphasizing the need for stringent monitoring practices to ensure consumer safety .

Eigenschaften

CAS-Nummer |

6795-16-0 |

|---|---|

Molekularformel |

C18H14O6 |

Molekulargewicht |

326.3 g/mol |

IUPAC-Name |

(3S,7R)-15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one |

InChI |

InChI=1S/C18H14O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-4,7-8,18-19H,5-6H2,1H3/t8-,18+/m0/s1 |

InChI-Schlüssel |

RHGQIWVTIHZRLI-DCXZOGHSSA-N |

SMILES |

COC1=C2C(=C3C4CCOC4OC3=C1)OC5=CC=CC(=C5C2=O)O |

Isomerische SMILES |

COC1=C2C(=C3[C@@H]4CCO[C@@H]4OC3=C1)OC5=CC=CC(=C5C2=O)O |

Kanonische SMILES |

COC1=C2C(=C3C4CCOC4OC3=C1)OC5=CC=CC(=C5C2=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.